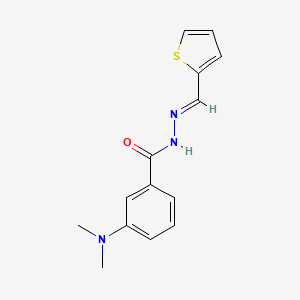

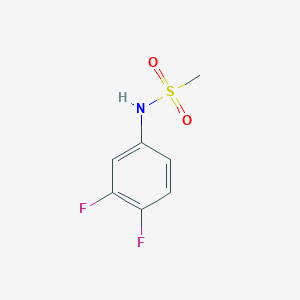

3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their significant potential in various fields such as catalysis, organic synthesis, and potentially pharmacological activities due to their unique structural features. These compounds are synthesized through a series of reactions involving dimethylamino and thienylmethylene groups attached to a benzohydrazide backbone.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of dimethylamino-benzaldehyde with thienylmethylene derivatives in the presence of suitable catalysts and conditions to ensure the formation of the hydrazide framework. Key steps include activation of the carbonyl group, formation of the hydrazone bond, and subsequent stabilization of the product through solvent and temperature control.

Molecular Structure Analysis

Molecular structure characterization is often conducted using X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy techniques. These analyses reveal the planarity of the molecular structure, the spatial arrangement of the dimethylamino and thienylmethylene groups, and intramolecular hydrogen bonding that may influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

Compounds like 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, owing to the reactive hydrazone moiety. These reactions can be exploited to synthesize a wide range of derivatives with potential biological or catalytic activities.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are significantly influenced by the compound's molecular structure. The presence of the dimethylamino group can enhance solubility in organic solvents, while the planar structure contributes to the formation of stable crystalline materials.

Chemical Properties Analysis

Chemically, the hydrazide function within this compound exhibits reactivity towards various electrophiles and nucleophiles. The electronic effects of the dimethylamino and thienylmethylene groups modulate its reactivity, making it a versatile intermediate for further synthetic transformations.

For further detailed studies and insights into compounds of this nature, refer to the following sources:

- (F. Su, Zhenggui Gu, & Jun Lin, 2011) on the crystal structure of a related compound.

- (B. Al-Hourani et al., 2016) discussing synthesis and molecular docking studies.

- (K. Karrouchi et al., 2020) on vibrational spectroscopy and biological evaluation of a similar compound.

Applications De Recherche Scientifique

Synthesis and Characterization

- A study focused on the synthesis, characterization, and various activities of metal complexes with Schiff base ligands derived from benzohydrazide derivatives. These complexes exhibited potential in catalysis, DNA binding, and antimicrobial activities, indicating their versatile applications in scientific research (El‐Gammal et al., 2021).

Corrosion Inhibition

- Benzothiazole derivatives, which are structurally similar to 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, were investigated for their corrosion inhibitory effects on steel in acidic solutions. These studies highlight the potential of such compounds in protecting metals against corrosion, which is critical in industrial applications (Hu et al., 2016).

Organic Semiconductor Reactivity

- Research into the reactivity of an air-stable dihydrobenzoimidazole n-dopant with organic semiconductor molecules, including those related to 3-(dimethylamino)-N'-(2-thienylmethylene)benzohydrazide, provides insights into the development of new materials for electronics and photonics (Jhulki et al., 2021).

Structural Studies

- Structural analysis of N'-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate offers insights into the molecular configurations and potential interactions of similar compounds, which can be foundational for designing new drugs or materials (Su et al., 2011).

Generation of Structurally Diverse Libraries

- The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions has been explored to generate a diverse library of compounds. This research demonstrates the versatility of such compounds in synthesizing a wide range of chemical structures for various applications (Roman, 2013).

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-17(2)12-6-3-5-11(9-12)14(18)16-15-10-13-7-4-8-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFENKGOZHDAJKA-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(dimethylamino)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5526952.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5526993.png)